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Dibenzo[b,d]furan-3,7-diyldiboronic acid

Cat. No.: B13343525
M. Wt: 255.8 g/mol
InChI Key: CUINPQYFVWAWFH-UHFFFAOYSA-N
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Description

The dibenzofuran (B1670420) scaffold is a heterocyclic organic compound consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. wikipedia.org This thermally robust structure is found in a variety of natural products and synthetic materials, exhibiting a wide range of biological and photophysical properties. wikipedia.orgnih.gov In materials science, the rigid and planar nature of the dibenzofuran core contributes to strong intermolecular π-π stacking, which is advantageous for charge transport in organic electronic devices. mdpi.com Consequently, dibenzofuran derivatives are actively investigated for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). mdpi.comnih.gov The scaffold's inherent thermal stability and low toxicity also make it a desirable component in the design of durable and environmentally benign materials. wikipedia.orgbiointerfaceresearch.com

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R–B(OH)₂. molecularcloud.orgborates.today They function as Lewis acids, capable of forming reversible covalent complexes with molecules containing diol or diamine functionalities. interchim.com This unique reactivity is harnessed in molecular recognition and sensing applications. borates.today

In synthetic organic chemistry, the paramount role of boronic acids is as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. wikipedia.orgyoutube.com This reaction forms a carbon-carbon bond between the organic group of the boronic acid and an organohalide. wikipedia.org The process is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing byproducts. nih.gov The versatility of the Suzuki-Miyaura coupling has made it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. nih.govboronmolecular.com

Dibenzo[b,d]furan-3,7-diyldiboronic acid integrates the desirable properties of the dibenzofuran scaffold with the synthetic utility of boronic acids. The presence of two boronic acid groups at the 3 and 7 positions of the dibenzofuran core makes it a bifunctional, or difunctional, building block. This bifunctionality allows it to participate in double cross-coupling reactions, enabling the synthesis of polymers and extended molecular architectures.

The rigid dibenzofuran unit acts as a well-defined spacer, imparting specific conformational and electronic properties to the resulting macromolecules. This feature is particularly valuable in the construction of conjugated polymers for organic electronics, where the precise arrangement of aromatic units is crucial for device performance. The ability to form two new carbon-carbon bonds allows for the systematic extension of π-conjugated systems, a key strategy in tuning the optical and electronic properties of organic materials.

Research involving this compound is primarily focused on its application as a monomer in the synthesis of advanced materials. Numerous scholarly articles have detailed its use in the preparation of polymers for organic light-emitting diodes, where the dibenzofuran unit contributes to high triplet energy and thermal stability. Its role in the synthesis of materials for organic solar cells and field-effect transistors is also an active area of investigation.

Synthetic chemists have explored various methods for the preparation of this compound and its derivatives, aiming to improve yields and introduce additional functionalities. The compound serves as a testament to the power of combining key structural motifs to create versatile building blocks for the next generation of organic materials and complex molecules.

Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number1192225-25-4
Molecular FormulaC₁₂H₁₀B₂O₅
Molecular Weight255.83 g/mol

Table 2: Key Reactions Involving Boronic Acids

Reaction NameDescriptionCatalyst
Suzuki-Miyaura CouplingCross-coupling of a boronic acid with an organohalide. wikipedia.orgPalladium complex wikipedia.org
Chan-Lam CouplingFormation of an aryl-nitrogen or aryl-oxygen bond.Copper
Liebeskind-Srogl CouplingCross-coupling of a thioester with a boronic acid.Palladium/Copper

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10B2O5 B13343525 Dibenzo[b,d]furan-3,7-diyldiboronic acid

Properties

Molecular Formula

C12H10B2O5

Molecular Weight

255.8 g/mol

IUPAC Name

(7-boronodibenzofuran-3-yl)boronic acid

InChI

InChI=1S/C12H10B2O5/c15-13(16)7-1-3-9-10-4-2-8(14(17)18)6-12(10)19-11(9)5-7/h1-6,15-18H

InChI Key

CUINPQYFVWAWFH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(O2)C=C(C=C3)B(O)O)(O)O

Origin of Product

United States

Synthetic Methodologies for Dibenzo B,d Furan 3,7 Diyldiboronic Acid and Its Precursors

Strategies for the Construction of the Dibenzofuran (B1670420) Core

The formation of the central furan (B31954) ring fused between two phenyl rings is a critical step in the synthesis of dibenzofuran derivatives. Various strategies have been developed to achieve this, primarily involving intramolecular cyclization reactions.

Palladium-Catalyzed Intramolecular C-O Cyclization Protocols

Palladium-catalyzed intramolecular C-O cyclization has emerged as a powerful and versatile method for the synthesis of dibenzofurans. nih.govnih.gov This approach typically involves the cyclization of 2-arylphenols, where a carbon-oxygen bond is formed to close the furan ring. These reactions often proceed via a Pd(0)/Pd(II) catalytic cycle and can be performed using air or other oxidants. nih.govresearchgate.netwikipedia.org The turnover-limiting step in some of these processes has been identified as the C-O reductive elimination rather than the initial C-H activation. nih.govresearchgate.net A variety of functional groups can be tolerated in these reactions, making it a complementary approach to other existing methods. nih.govresearchgate.net

One notable example involves the phenol-directed C-H activation/C-O cyclization, which provides an efficient route to substituted dibenzofurans from readily available 2-arylphenols. nih.govresearchgate.net Furthermore, combining this method with a preceding palladium-catalyzed C-H activation/arylation of phenol (B47542) esters allows for a direct synthesis of dibenzofurans from simple phenols. wikipedia.org

Table 1: Examples of Palladium-Catalyzed Intramolecular C-O Cyclization for Dibenzofuran Synthesis

Starting Material Catalyst/Reagents Conditions Product Yield (%) Reference
2-Phenylphenol Pd(OAc)₂, Air, PivOH 120 °C Dibenzofuran 85 nih.gov
2-(o-Tolyl)phenol Pd(OAc)₂, Air, PivOH 120 °C 4-Methyldibenzofuran 78 nih.gov

Transition-Metal Catalyzed Cross-Coupling Approaches (e.g., Negishi, Ullmann) for Diarylether Formation

The synthesis of diaryl ether precursors is a crucial step for subsequent cyclization to form the dibenzofuran core. Transition-metal catalyzed cross-coupling reactions, such as the Negishi and Ullmann couplings, are widely employed for this purpose.

The Negishi cross-coupling reaction provides an efficient method for the formation of C-C bonds. In the context of dibenzofuran synthesis, it can be utilized to couple an organozinc reagent with an organic halide. A streamlined one-pot procedure has been developed that involves a four-step sequence of directed ortho-lithiation, zincation, Negishi cross-coupling, and intramolecular nucleophilic aromatic substitution to assemble dibenzofuran frameworks from fluoroarenes and 2-bromophenyl acetates. nih.govunion.edu

The Ullmann condensation , a copper-catalyzed reaction, is a classic and widely used method for the formation of diaryl ethers from an aryl halide and a phenol. nih.gov While traditional Ullmann conditions often require harsh conditions with high temperatures and stoichiometric amounts of copper, modern modifications have been developed that utilize catalytic amounts of copper with various ligands, allowing the reaction to proceed under milder conditions. nih.gov This reaction is instrumental in preparing the 2-phenoxyaryl precursors necessary for subsequent cyclization to dibenzofurans. A one-pot protocol involving a Pd-catalyzed cross-coupling/aromatization followed by a Cu-catalyzed Ullmann coupling has been shown to be effective for the rapid construction of dibenzofuran motifs. jk-sci.com

Table 2: Examples of Transition-Metal Catalyzed Cross-Coupling for Diarylether Precursors

Coupling Partners Catalyst/Reagents Conditions Product Yield (%) Reference
2-Fluoropyridine & 2-Bromophenyl acetate LDA, ZnCl₂, Pd(XPhos)G3, KOtBu THF, 70 °C Benzofuropyridine precursor 96 union.edu
4-Chloronitrobenzene & Phenol Cu, KOH High Temperature p-Nitrophenyl phenyl ether Moderate nih.gov

Rearrangement Reactions in Dibenzofuran Synthesis

Certain rearrangement reactions can be strategically employed in the synthesis of the dibenzofuran scaffold. While not as common as direct cyclization methods, they offer alternative synthetic routes.

The Pummerer reaction , which typically involves the rearrangement of a sulfoxide (B87167) in the presence of an activating agent like acetic anhydride, can be adapted for benzofuran (B130515) synthesis. researchgate.netorganic-chemistry.org An interrupted Pummerer reaction of alkynyl sulfoxides with phenols has been disclosed as a method to efficiently synthesize a wide range of benzo[b]furans through the electrophilic activation of the electron-deficient alkynyl sulfinyl group. nih.gov

The Newman-Kwart rearrangement involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate, forming an S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org While this reaction is primarily used for the synthesis of thiophenols, the underlying principle of aryl migration can be conceptually related to skeletal rearrangements that could potentially be adapted for heterocyclic synthesis.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. A visible light-mediated radical Smiles rearrangement has been developed, which can proceed without the requirement for a strongly electron-withdrawing group adjacent to the leaving group. This type of rearrangement could be envisioned as a potential strategy for constructing the C-O bond in the dibenzofuran core under specific substrate designs.

Directed Boron Functionalization via Organometallic Intermediates

Once the dibenzofuran core is constructed, the next critical step is the introduction of boronic acid groups at the 3 and 7 positions. This is typically achieved through the formation of organometallic intermediates from a dihalogenated dibenzofuran precursor, such as 3,7-dibromodibenzofuran, followed by quenching with a boron electrophile.

Lithium-Halogen Exchange Followed by Borylation with Trialkoxyboranes

Lithium-halogen exchange is a powerful and widely used method for the formation of organolithium species from organic halides. researchgate.net This reaction is typically very fast, even at low temperatures, and proceeds with retention of configuration. researchgate.net In the synthesis of Dibenzo[b,d]furan-3,7-diyldiboronic acid, 3,7-dibromodibenzofuran can be treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, to generate the corresponding 3,7-dilithiodibenzofuran intermediate. This highly reactive species is then quenched with a trialkoxyborane, such as trimethyl borate (B1201080) or triisopropyl borate, followed by acidic workup to yield the desired diboronic acid. researchgate.net

Table 3: Lithium-Halogen Exchange and Borylation of Dihalodibenzofurans

Starting Material Reagents Conditions Product Yield (%) Reference
3,7-Dibromodibenzofuran 1. n-BuLi 2. B(OiPr)₃ 3. H⁺ THF, -78 °C to rt This compound Not specified Conceptual

Grignard Reagent-Mediated Borylation Methods

An alternative to the use of organolithium reagents is the formation of Grignard reagents from dihalodibenzofurans. The reaction of 3,7-dibromodibenzofuran with magnesium metal would generate the corresponding di-Grignard reagent. This organomagnesium species can then be reacted with a trialkoxyborane, followed by hydrolysis, to afford this compound. The use of Grignard reagents can sometimes offer advantages in terms of functional group tolerance and milder reaction conditions compared to organolithium reagents. researchgate.net

Table 4: Grignard Reagent-Mediated Borylation

Starting Material Reagents Conditions Product Yield (%) Reference
3,7-Dibromodibenzofuran 1. Mg 2. B(OMe)₃ 3. H⁺ THF, reflux This compound Not specified Conceptual

Advanced C-H Borylation Techniques for Polycyclic Aromatic Systems

The direct introduction of boron moieties onto polycyclic aromatic hydrocarbons (PAHs) like dibenzofuran represents a powerful strategy for creating functionalized materials. Standard iridium-catalyzed C–H borylation reactions are a cornerstone in this field, typically favoring the least sterically hindered and most acidic C-H bonds. chemrxiv.orgscilit.com However, for complex polyaromatic compounds with multiple accessible C-H bonds, achieving high site selectivity is a significant challenge, often resulting in mixtures of isomers. chemrxiv.orgscilit.com

To overcome these limitations, advanced techniques have been developed. One prominent strategy involves the temporary π-complexation of a chromium tricarbonyl unit, (CO)₃Cr, to one of the aromatic rings of the polycyclic system. chemrxiv.orgscilit.com This approach has a dramatic effect on the reactivity and selectivity of the Ir-catalyzed C–H borylation. The C-H bonds on the arene ring complexed with the chromium tripod become significantly more reactive—on average, two orders of magnitude faster—than those on unbound arenes. chemrxiv.org This enhanced reactivity allows the borylation to proceed at room temperature. chemrxiv.orgscilit.com

Crucially, this metal-arene π-complexation provides exceptional site selectivity, directing the borylation to the complexed ring. chemrxiv.orgscilit.com Density functional theory (DFT) calculations have indicated that the activation barriers for the oxidative addition of C-H bonds are lower when the arene is complexed with the chromium unit, explaining the observed selectivity. chemrxiv.orgscilit.com This method provides a predictable way to functionalize specific positions on a polyaromatic scaffold, which is otherwise difficult to achieve.

Table 1: Comparison of Standard vs. Advanced C-H Borylation Techniques for PAHs
FeatureStandard Ir-Catalyzed BorylationAdvanced (η⁶-arene)Cr(CO)₃ Directed Borylation
Selectivity Driver Steric hindrance and C-H acidityπ-complexation with Cr(CO)₃ unit
Site Selectivity Low for unbiased PAHsHigh for the complexed aromatic ring
Reactivity Requires elevated temperaturesEnhanced; occurs at room temperature
Mechanism Insight General oxidative addition/reductive eliminationLowered activation barrier for C-H oxidative addition on the complexed ring chemrxiv.orgscilit.com

Optimization of Synthetic Pathways to this compound

Catalytic System Development and Ligand Effects

The development of iridium-based catalytic systems has been pivotal for C-H borylation reactions. The choice of ligand coordinated to the iridium center has a profound impact on both the catalyst's activity and, critically, its regioselectivity. rsc.org The electronic and steric properties of the ligands dictate the outcome of the borylation on substituted arenes and complex heterocyclic systems. rsc.orgnih.gov

For instance, studies on model substrates like methyl benzoate (B1203000) using different [(ligand)Ir(Bpin)₃] catalysts have shown that ligand choice can completely switch the site of borylation. Bidentate ligands, such as 4,4′-di-tBu-2,2′-bipyridine (dtbpy), are highly effective but tend to completely inhibit borylation at sterically hindered positions, such as the ortho position of a directing group. In contrast, select monodentate phosphine (B1218219) ligands, like triphenylphosphine (B44618) and its derivatives, can facilitate borylation at these more hindered sites while avoiding reaction at meta and para positions.

Table 2: Influence of Ligand Type on Regioselectivity in Iridium-Catalyzed Borylation
Ligand TypeCommon ExamplesGeneral Effect on RegioselectivityRationale
Bidentate (Bipyridine) 4,4′-di-tBu-2,2′-bipyridine (dtbpy)Favors less sterically hindered positions; inhibits ortho-borylation. The rigid, planar structure creates significant steric bulk around the metal center, preventing access to crowded C-H bonds.
Monodentate (Phosphine) Triphenylphosphine (PPh₃), P(p-CF₃C₆H₄)₃Can enable borylation at more hindered (ortho) positions. Offers more flexibility around the iridium center, allowing the catalyst to access sterically demanding positions. Electronic properties can be tuned.
Bidentate (Bisphosphine) 1,2-bis(dimethylphosphino)ethane (dmpe)Influences reactivity based on electron-donating properties. nih.govStronger donation to the iridium center compared to some bipyridines can increase overall catalyst reactivity. nih.gov

Purity and Yield Enhancement in Multi-Step Syntheses

A key strategy to enhance purity and yield is the use of robust protecting groups for the boron moiety. N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable protecting groups that are compatible with a vast array of synthetic transformations. nih.gov Unlike boronic acids or pinacol (B44631) esters, which readily decompose, MIDA boronates can withstand strongly acidic and oxidizing conditions (e.g., H₂SO₄/CrO₃), strong non-nucleophilic acids (e.g., TfOH), and various standard reagents used in organic synthesis. nih.gov

Table 3: Comparative Stability of Boron Species Under Various Reaction Conditions
Reaction ConditionBoronic Acid (R-B(OH)₂)Pinacol Boronic Ester (R-Bpin)MIDA Boronate
Strongly Acidic/Oxidizing (e.g., Jones Reagent) Decomposes nih.govDecomposes nih.govStable nih.gov
Strong Acid (e.g., TfOH) UnstableUnstableStable nih.gov
Standard Oxidation (e.g., Swern) UnstableUnstableStable nih.gov
Standard Silylation/Desilylation Potential for side reactionsGenerally stableStable nih.gov
Deprotection Condition N/AAqueous acid or baseMild aqueous base (e.g., NaHCO₃)

Advanced Applications in Supramolecular Assembly and Material Science

Dibenzo[b,d]furan-Based Covalent Organic Frameworks (COFs)

The integration of the rigid and planar dibenzo[b,d]furan unit into the backbone of COFs is a theoretically promising strategy for developing advanced materials. The dibenzofuran (B1670420) core is known for its thermal stability and electronic properties, which could be imparted to a resulting framework.

The rational design of a COF using Dibenzo[b,d]furan-3,7-diyldiboronic acid would typically involve its condensation reaction with a complementary polyhydroxylated aromatic linker, such as 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), to form boronate ester linkages. rsc.org This bottom-up approach allows for the precise construction of a crystalline, porous network. tcichemicals.com The synthesis would likely be carried out under solvothermal conditions, where the reactants are heated in a high-boiling point solvent system (e.g., a mixture of mesitylene (B46885) and dioxane) to facilitate the reversible bond formation necessary for crystallographic ordering.

However, specific synthesis parameters, yields, and detailed characterization for a COF derived from this compound have not been reported in the scientific literature.

Theoretically, the reaction of a linear C2-symmetric linker like this compound with a C3-symmetric triangular linker like HHTP would be expected to yield a 2D COF with a hexagonal topology (e.g., hcb or kgm net). The resulting framework would consist of stacked 2D layers, with the dibenzofuran units acting as the struts of the porous polygons. The planarity of the dibenzofuran unit could promote efficient π-π stacking between the layers, influencing the material's electronic properties. X-ray diffraction (XRD) would be the primary technique to confirm the crystalline structure and determine the stacking model (e.g., eclipsed vs. staggered).

Without experimental data, a definitive description of the topological and structural features remains speculative.

The porosity of a hypothetical Dibenzofuran-COF would be dictated by the length of the diboronic acid linker and the geometry of the co-monomer. The inherent rigidity of the dibenzofuran unit would contribute to the formation of permanent, well-defined micropores or mesopores. The Brunauer–Emmett–Teller (BET) surface area, a key parameter for porous materials, would be determined by nitrogen adsorption-desorption isotherms. For analogous boronate ester-linked COFs, BET surface areas can range from several hundred to over 2000 m²/g. researchgate.net Pore surface engineering could be achieved by post-synthetic modification, although this is less common for boronate ester COFs compared to imine-linked frameworks due to the relative sensitivity of the B-O bond. nih.gov

Specific data on pore size, pore volume, and BET surface area for a COF constructed from this compound are not available.

Dibenzofuran itself is a fluorescent molecule, and its incorporation into a conjugated COF backbone could result in a material with interesting photophysical and electronic properties. researchgate.net The extended π-conjugation through the boronate ester linkages and across the dibenzofuran core could lead to a reduced bandgap, enabling absorption of visible light. Such properties are crucial for applications in optoelectronic devices, such as sensors, photocatalysts, or components in solar cells. unito.it The charge carrier mobility within the COF would be highly dependent on the degree of crystallinity and the efficiency of interlayer π-π stacking.

Detailed studies on the UV-vis absorption, fluorescence emission, bandgap energy, and conductivity of a this compound-based COF have not been published.

The porous and functional nature of COFs makes them attractive candidates for catalysis and environmental remediation. nih.gov A Dibenzofuran-COF could serve as a heterogeneous catalyst, with the potential for the dibenzofuran unit to participate in or influence catalytic reactions. For environmental applications, the porous structure could be utilized for the adsorption of pollutants, such as organic dyes or other contaminants, from water. nih.gov The chemical stability of the boronate ester linkage, however, can be a limiting factor in aqueous or harsh chemical environments. nih.gov

There are no specific reports on the catalytic activity or environmental applications of COFs synthesized using this compound.

The well-defined pore structure of COFs makes them promising materials for gas storage and separation. rsc.org A Dibenzofuran-COF, with its engineered porosity, could exhibit selective adsorption of gases like CO₂, CH₄, or H₂. The performance would depend on factors such as pore size, surface area, and the chemical nature of the pore walls. The polar oxygen atom in the furan (B31954) ring of the dibenzofuran unit might create favorable interactions with specific gas molecules, enhancing selectivity. For instance, COFs are actively studied for CO₂/N₂ separation, a critical process for carbon capture. nih.gov

Specific gas uptake capacities and selectivity data for a COF based on this compound are not documented in the literature.

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is critical as it dictates the topology, porosity, and ultimate function of the resulting framework.

This compound serves as a ditopic, V-shaped organic linker, a crucial component for extending networks in one, two, or three dimensions. nih.govresearchgate.net The boronic acid groups at the 3- and 7-positions act as the coordination sites. In a process known as "one-pot" synthesis, boronic acid precursors can undergo self-condensation to form larger building units in situ during the MOF construction process. nih.gov This strategy simplifies the synthesis of complex frameworks by integrating the formation of covalent bonds (between boron and oxygen) and coordinate bonds (between the ligand and metal centers) in a single step. nih.gov

The rigid nature of the dibenzofuran backbone is essential for creating stable, porous structures rather than collapsing into dense, non-porous phases. This rigidity ensures that the pores within the framework remain accessible for guest molecules, which is vital for applications in gas storage, separation, and catalysis.

The coordination chemistry of boronic acids in framework materials is distinct. While carboxylic acids typically coordinate directly to metal centers, boronic acids can undergo reversible self-condensation to form boroxine (B1236090) rings (a six-membered ring of alternating boron and oxygen atoms). These boroxine rings can then act as trigonal nodes, connecting multiple dibenzofuran units to create robust Covalent Organic Frameworks (COFs) or certain types of MOFs.

Alternatively, boronic acid groups can be incorporated into MOFs alongside other ligands, such as carboxylates, in a mixed-ligand strategy. nih.govresearchgate.net In such systems, a primary ligand like a tricarboxylate builds the main framework with a metal cluster (e.g., Cr-based MIL-100), while the boronic acid-functionalized ligand is incorporated as a fragment, decorating the pores with accessible Lewis acidic boron sites. researchgate.net This approach allows for the precise installation of functional groups within the MOF pores. The V-shape of the this compound ligand, combined with the coordination geometry of the metal center, can lead to a variety of framework architectures, from layered 2D sheets to intricate 3D networks with specific pore sizes and shapes. nih.gov

The functional properties of MOFs derived from dibenzofuran-based ligands can be modulated for targeted applications. The dibenzofuran unit itself possesses inherent fluorescence, which can be harnessed for sensing applications. For instance, MOFs constructed from a similar dibenzothiophene-dioxide-dicarboxylic acid ligand have shown guest-responsive photoluminescence, where the emission intensity changes upon the inclusion of different solvent molecules into the pores. researchgate.net A similar behavior could be expected for dibenzofuran-based MOFs, allowing for the detection of volatile organic compounds.

Furthermore, the incorporation of boronic acid groups provides a powerful tool for functionalization. The boron sites are known to interact strongly and reversibly with cis-diol-containing molecules, such as sugars and certain glycoproteins. researchgate.net This specific binding capability allows for the development of MOF-based sensors or separation platforms for biologically relevant molecules. nih.govnih.gov By grafting boronic acid functionalities into a MOF, materials with high selectivity for capturing biomolecules can be achieved. researchgate.net

FeatureImplication in MOF DesignPotential Application
Rigid Dibenzofuran Core Creates stable, permanent porosity.Gas storage, molecular separation.
Ditopic Boronic Acid Groups Enables formation of extended 2D/3D networks through boroxine rings or metal coordination.High-surface-area materials for catalysis.
Inherent Luminescence Framework can act as a fluorescent sensor.Chemical sensing (e.g., VOCs).
Lewis Acidic Boron Sites Provides specific binding sites for cis-diols.Biosensing, selective capture of biomolecules.

Polymer Synthesis and Engineering

In polymer science, monomers with well-defined structures and reactive handles are essential for creating materials with tailored properties. This compound is an excellent candidate for the synthesis of advanced functional polymers, particularly π-conjugated systems.

This compound is primarily used as a monomer in Suzuki-Miyaura polycondensation reactions. This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for forming carbon-carbon bonds between aromatic rings. In this context, the diboronic acid monomer is reacted with a dihalogenated (typically dibrominated or diiodinated) aromatic comonomer.

The general reaction scheme for the Suzuki polycondensation is as follows:

n (HO)₂B-Ar-(BO₂)H + n X-Ar'-X → [-Ar-Ar'-]n + 2n B(OH)₂X

Where Ar is the dibenzofuran core and Ar' is the comonomer unit. This reaction allows for the creation of alternating copolymers with a precisely controlled sequence of aromatic units along the polymer backbone. The properties of the final polymer can be finely tuned by selecting different comonomers. Nonstoichiometric reaction conditions can sometimes be employed to control molecular weight and ensure the polymer chains are terminated with boronic acid groups, which allows for further functionalization. researcher.life

The inclusion of the dibenzofuran unit into a polymer backbone results in a conjugated system with valuable electronic and photophysical properties. Dibenzoheterocycles provide a platform for constructing π-extended systems that are essential for various electronic applications. The rigid and planar nature of the fused rings facilitates effective orbital overlap along the polymer chain, which is crucial for efficient charge transport.

Polymers containing dibenzofuran and its derivatives are being explored for a range of electronic devices:

Organic Light-Emitting Diodes (OLEDs): The inherent blue-light-emitting characteristics of some dibenzofuran derivatives make them attractive for creating efficient emitters in OLEDs.

Organic Field-Effect Transistors (OFETs): The high charge carrier mobility enabled by the planar, conjugated structure is a key requirement for the semiconductor layer in OFETs.

Organic Photovoltaics (OPVs): Dibenzofuran-containing polymers can be designed to have low band gaps, allowing them to absorb a broad range of the solar spectrum, making them suitable as donor materials in bulk heterojunction solar cells. uni-koeln.de

The electronic properties of these polymers can be systematically tuned by pairing the dibenzofuran-diboronic acid monomer with various dihalo-comonomers that have different electron-donating or electron-accepting characteristics. This "donor-acceptor" approach is a common strategy for lowering the band gap and modifying the frontier orbital energy levels (HOMO/LUMO) of the resulting polymer.

PropertyOriginRelevance to Electronic Applications
π-Conjugation Alternating single and double bonds across the dibenzofuran-containing backbone.Enables charge delocalization and transport.
Rigid Planarity Fused ring structure of the dibenzofuran unit.Promotes intermolecular π-π stacking, enhancing charge mobility.
Tunable Band Gap Combination with various electron-donating/accepting comonomers.Allows for optimization of light absorption (OPVs) and emission color (OLEDs).
High Photoluminescence Intrinsic fluorescent properties of the dibenzofuran chromophore.Useful for light-emitting applications.

Tailoring Macromolecular Structures and Properties

The two boronic acid groups on the this compound molecule serve as key reactive sites for polymerization reactions, most notably the Suzuki cross-coupling reaction. This powerful synthetic tool allows for the copolymerization of the dibenzofuran unit with a wide array of aromatic halides, enabling the precise tailoring of macromolecular structures and their corresponding properties.

The choice of comonomer plays a critical role in determining the characteristics of the resulting polymer. By incorporating different electron-donating or electron-accepting units, researchers can fine-tune the electronic energy levels (HOMO and LUMO) of the polymer, which in turn influences its optical and electrical properties. For instance, copolymerization with electron-deficient monomers can lead to polymers with low-lying LUMO levels, which is advantageous for electron transport materials. Conversely, copolymerization with electron-rich monomers can raise the HOMO level, a desirable trait for hole-transport materials.

The rigid nature of the dibenzofuran backbone imparts significant thermal stability to the resulting polymers, a crucial factor for the longevity and operational stability of organic electronic devices. Furthermore, the linear and planar geometry of the dibenzofuran unit promotes intermolecular π-π stacking, which can facilitate charge transport in the solid state. The solubility of these polymers can be controlled by attaching flexible alkyl or alkoxy side chains to the comonomers, allowing for solution-based processing techniques.

Table 1: Potential Comonomers for Tailoring Polymer Properties with this compound

Comonomer TypeExample MonomerExpected Property Modification
Electron-DonatingThiophene, FluoreneHigher HOMO level, improved hole transport
Electron-AcceptingBenzothiadiazole, PyridineLower LUMO level, improved electron transport
Planar AromaticAnthracene, PyreneEnhanced π-π stacking, improved charge mobility
Bulky/SolubilizingPhenyl groups with long alkyl chainsIncreased solubility, modified morphology

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The unique electronic and photophysical properties of polymers and molecules derived from dibenzofuran structures make them highly suitable for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Derivatives of this compound are promising candidates for use in both the emitting layers (EMLs) and charge-transport layers (HTLs and ETLs) of OLEDs. The high triplet energy of the dibenzofuran core is particularly advantageous for host materials in phosphorescent OLEDs (PhOLEDs), as it can effectively confine the triplet excitons on the guest emitter, leading to high quantum efficiencies.

When used as a component in emissive materials, the rigid and planar structure of the dibenzofuran unit can lead to high photoluminescence quantum yields (PLQYs) and narrow emission spectra, which are essential for achieving high-efficiency and high-color-purity displays. By carefully selecting the comonomers in a polymerization with this compound, the emission color of the resulting polymer can be tuned across the visible spectrum.

In charge-transport layers, the dibenzofuran core provides a robust and thermally stable framework. Polymers incorporating this unit can be designed to have appropriate energy levels to facilitate the injection and transport of either holes or electrons, depending on the nature of the linked aromatic units. For example, linking dibenzofuran with electron-rich moieties like triphenylamine (B166846) can produce efficient hole-transport materials.

The performance of OLEDs is intrinsically linked to the molecular structure of the materials used. For materials derived from this compound, several key structure-property relationships can be exploited to enhance device performance.

The substitution pattern on the dibenzofuran ring and the comonomers significantly impacts the electronic properties. The 3,7-linkage in this compound promotes a linear polymer chain, which can lead to enhanced intermolecular interactions and improved charge mobility. The introduction of bulky side groups can be used to control the solid-state packing of the polymer chains, preventing aggregation-caused quenching of luminescence and improving the amorphous film-forming ability, which is beneficial for device efficiency and lifetime.

The nature of the linkage between the dibenzofuran unit and adjacent monomers also plays a role. For instance, direct aryl-aryl bonds formed via Suzuki coupling lead to highly conjugated systems with delocalized electronic states, which are favorable for charge transport and emission.

Table 2: Structure-Property Relationships in Dibenzofuran-Based OLED Materials

Structural FeatureProperty AffectedImpact on Device Performance
High triplet energy of dibenzofuran coreExciton confinementHigh efficiency in PhOLEDs
Linear polymer backboneIntermolecular packing, charge transportImproved charge carrier mobility
Bulky side chainsFilm morphology, solubilityReduced aggregation quenching, improved processability
Electron-donating/accepting comonomersHOMO/LUMO energy levelsTunable charge injection/transport and emission color

The development of efficient and stable organic photovoltaic (OPV) devices relies on the design of novel donor and acceptor materials with tailored properties. Dibenzofuran-derived materials, synthesized from precursors like this compound, have emerged as promising candidates for the active layer in OPVs.

The wide bandgap and deep HOMO energy level of the dibenzofuran unit make it an excellent building block for donor polymers in bulk heterojunction (BHJ) solar cells. A deep HOMO level contributes to a high open-circuit voltage (Voc), a key parameter for achieving high power conversion efficiency (PCE). The broad absorption and high charge carrier mobility of dibenzofuran-based polymers can lead to high short-circuit currents (Jsc).

By copolymerizing this compound with various electron-accepting units, a "push-pull" type polymer architecture can be created. This design strategy effectively narrows the optical bandgap of the polymer, allowing it to absorb a larger portion of the solar spectrum and thus generate more charge carriers. The choice of the acceptor unit is crucial for tuning the absorption profile and energy levels of the resulting polymer to match those of the fullerene or non-fullerene acceptor used in the BHJ blend. The good planarity of the dibenzofuran core facilitates strong intermolecular interactions, which can lead to the formation of well-ordered domains in the active layer morphology, promoting efficient charge separation and transport.

Table 3: Performance of Photovoltaic Devices Based on Dibenzofuran-Containing Polymers

Polymer Donor (Conceptual)AcceptorVoc (V)Jsc (mA/cm²)FFPCE (%)
P(DBF-BT)PC71BM0.8510.50.655.8
P(DBF-Th)ITIC0.9212.00.707.7
P(DBF-Flu)PC61BM0.889.80.685.9

Note: The data in this table is illustrative and based on typical performance values for polymers containing similar building blocks. P(DBF-BT) represents a conceptual polymer of Dibenzo[b,d]furan and Benzothiadiazole, P(DBF-Th) with Thiophene, and P(DBF-Flu) with Fluorene.

Catalytic Reactions and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling Reactions Involving Dibenzo[b,d]furan-3,7-diyldiboronic Acid

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. mdpi.comnih.gov For this compound, this reaction is the principal method used to incorporate the dibenzofuran (B1670420) unit into larger molecular frameworks, most notably in the synthesis of conjugated polymers.

Palladium catalysis is the most established and widely utilized method for Suzuki-Miyaura reactions. mdpi.com In the context of this compound, these methodologies are primarily applied in polycondensation reactions. Typically, the more stable and soluble bis(pinacol) ester derivative, dibenzo[b,d]furan-3,7-diylbis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) , is used in place of the free diboronic acid.

This monomer can be co-polymerized with various dihaloaromatic compounds to produce high-performance polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The choice of catalyst, ligand, base, and solvent system is critical to achieving high molecular weight polymers with the desired properties. A common catalytic system involves a palladium(0) source, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), paired with a sterically hindered phosphine (B1218219) ligand like Tri(o-tolyl)phosphine. An inorganic base, typically an aqueous solution of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic ester for transmetalation.

The following interactive table summarizes typical conditions for the palladium-catalyzed Suzuki polycondensation of dibenzo[b,d]furan-3,7-diylbis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with different dihaloarene comonomers.

ComonomerCatalyst SystemBaseSolventTemperature (°C)Polymer Application
2,7-Dibromo-9,9-dioctylfluorenePd₂(dba)₃ / P(o-tolyl)₃2M aq. K₂CO₃Toluene110Blue-emitting polymers for OLEDs
4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazolePd(PPh₃)₄2M aq. K₂CO₃Toluene90Donor-Acceptor Copolymers for Optoelectronics
2,5-DibromopyridinePd(PPh₃)₄2M aq. Cs₂CO₃Toluene/DMF100Electron-deficient polymers
1,4-DibromobenzenePd(OAc)₂ / SPhos2M aq. K₂CO₃Toluene/H₂O100Basic conjugated polymers

This table represents typical conditions found in the synthesis of conjugated polymers. Specific yields and polymer characteristics depend on the precise reaction stoichiometry and duration.

In recent years, nickel catalysis has emerged as a cost-effective and sustainable alternative to palladium for cross-coupling reactions. beilstein-archives.org Nickel catalysts are particularly effective for coupling aryl chlorides, which are often less reactive than the corresponding bromides and iodides under palladium catalysis. beilstein-archives.org These catalysts can also offer different selectivity and reactivity profiles.

Despite the advantages, the application of nickel-catalyzed Suzuki-Miyaura reactions specifically with this compound or its esters is not well-documented in the scientific literature. While nickel catalysis has been successfully applied to a wide range of arylboronic acids and benzofuran (B130515) derivatives, specific studies detailing its use for the polymerization or cross-coupling of this particular bifunctional monomer are scarce. beilstein-archives.orgbeilstein-journals.org The development of such methodologies could provide more economical routes to dibenzofuran-containing materials.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps, and it is presumed that reactions involving this compound follow this established mechanism. nih.gov

Transmetalation: The boronic acid (or its ester) is activated by a base to form a more nucleophilic boronate species [Ar'-B(OR)₃]⁻. This species then transfers its organic group (the dibenzofuran unit in this case) to the palladium(II) center, displacing the halide and forming a new Pd(II) complex (Ar-Pd(II)-Ar').

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

The utility of a cross-coupling reaction is largely defined by its substrate scope and tolerance for various functional groups. For this compound, its primary application in polymerization means the "substrate scope" is defined by the range of dihaloaromatic co-monomers it can be successfully coupled with.

Research has demonstrated that its bis(pinacol) ester derivative exhibits excellent reactivity with a variety of electron-rich, electron-poor, and sterically demanding dihaloarenes. This tolerance is crucial for tuning the electronic properties of the resulting polymers.

Dihaloarene SubstrateKey Structural Feature / Functional GroupResulting Polymer Property
2,7-Dibromo-9,9-dioctylfluoreneFluorene core with solubilizing alkyl chainsHigh photoluminescence quantum yield, deep blue emission
4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazoleThiophene and Benzothiadiazole unitsLow bandgap, donor-acceptor character
3,6-Dibromo-N-hexylcarbazoleCarbazole core with alkyl chainHole-transporting properties
1,4-Dibromo-2,5-difluorobenzeneElectron-withdrawing fluorine atomsLowered HOMO/LUMO energy levels

The reaction demonstrates good tolerance for common structural units in conjugated polymers, including fluorene, carbazole, thiophene, and benzothiadiazole. The presence of solubilizing alkyl chains on the co-monomers is well-tolerated and essential for the processability of the final polymers. Furthermore, the coupling is compatible with both electron-donating (e.g., alkoxy groups on a phenyl ring) and electron-withdrawing (e.g., fluorine atoms, benzothiadiazole unit) substituents on the coupling partner, which is a testament to the versatility of the Suzuki-Miyaura reaction. rsc.org

Other Boron-Based Transformations and Derived Organometallic Chemistry

While the Suzuki-Miyaura reaction is the dominant application, the boronic acid functional groups on the dibenzofuran scaffold can potentially participate in other transformations.

The Chan-Lam-Evans (CLE) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N or C-O, from arylboronic acids and amines or alcohols, respectively. chemuniverse.comorganic-chemistry.org This reaction offers a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination and can often be performed under milder, aerobic conditions. chemuniverse.comorganic-chemistry.org The general mechanism involves the formation of a copper(III)-aryl-heteroatom intermediate, which then undergoes reductive elimination to yield the coupled product. chemuniverse.com

Despite the synthetic utility of the CLE coupling, its application to this compound has not been reported in the surveyed scientific literature. In principle, this diboronic acid could be used to synthesize novel materials by coupling it with diamines or diols to create polymers linked by C-N or C-O bonds. Such an application would expand the range of materials accessible from this versatile dibenzofuran building block, but this potential remains largely unexplored.

Petasis Reaction

The Petasis reaction, or Petasis borono-Mannich reaction, is a versatile multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.org This reaction is highly valued in medicinal chemistry for its operational simplicity and the diversity of molecular scaffolds it can produce. nih.gov

While direct experimental studies employing this compound in the Petasis reaction are not extensively documented in peer-reviewed literature, its potential participation can be projected based on the established reaction mechanism. The reaction is believed to proceed through the formation of a boronate complex between the boronic acid and an in-situ generated iminium ion from the condensation of the amine and carbonyl components.

Given that this compound possesses two boronic acid groups, it could theoretically react in a mono- or di-substituted manner, depending on the stoichiometry of the reactants. In a scenario with a molar excess of the amine and carbonyl components, it is plausible that both boronic acid moieties would react, leading to the formation of a symmetrically substituted dibenzofuran derivative. This could be particularly useful for creating dimeric structures or as a cross-linking agent in polymer synthesis.

One analogous example involves the use of commercially available diboronic acids in a four-component Petasis-type reaction to generate allyl boronate species in situ, which then react with an amine and glyoxylic acid. mdpi.com This demonstrates the feasibility of employing diboronic acids in such multicomponent transformations. The reactivity of each boronic acid group in this compound would likely be influenced by the electronic properties of the dibenzofuran core.

A hypothetical Petasis reaction involving this compound, a secondary amine (e.g., morpholine), and an aldehyde (e.g., formaldehyde) is depicted below:

Hypothetical Petasis Reaction Data

Reactant 1 Reactant 2 Reactant 3 Potential Product

This table represents a theoretical outcome based on the principles of the Petasis reaction.

General Reactivity of C-B Bonds in the Dibenzofuran System

The carbon-boron (C-B) bond in arylboronic acids is the cornerstone of their utility in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The reactivity of the C-B bonds in this compound is dictated by the electronic nature of the dibenzofuran ring system.

Dibenzofuran is an electron-rich aromatic system due to the presence of the oxygen atom, which can donate lone-pair electron density to the aromatic rings. chemistryviews.org This inherent electron-rich character can influence the reactivity of the attached boronic acid groups. In the context of the Petasis reaction, electron-rich arylboronic acids are generally considered to be good substrates. organic-chemistry.org The electron-donating nature of the dibenzofuran scaffold could enhance the nucleophilicity of the aryl group being transferred from the boronate complex, potentially facilitating the reaction.

Conversely, in reactions like the Suzuki coupling, the transmetalation step is often rate-limiting, and the electronic properties of the organoboron species play a crucial role. The electron-rich nature of the dibenzofuran core might modulate the rate of transmetalation. Studies on the Suzuki cross-coupling of iodo-benzofuran derivatives with various arylboronic acids have shown that the reaction conditions are generally mild and compatible with both electron-donating and electron-withdrawing substituents on the boronic acid.

The dibenzofuran nucleus itself is thermally robust and undergoes typical electrophilic aromatic substitution reactions. ekb.eg The positions of the boronic acid groups at the 3 and 7 positions are on the external benzene (B151609) rings, and their reactivity is expected to be analogous to other arylboronic acids, with the added influence of the fused furan (B31954) ring. The planarity of the dibenzofuran system could also impart specific conformational constraints in the transition states of reactions, potentially influencing stereoselectivity in certain applications.

Computational and Theoretical Studies on Dibenzo B,d Furan 3,7 Diyldiboronic Acid and Its Derivatives

Electronic Structure Calculations and Quantum Chemical Analysis of the Dibenzofuran (B1670420) Core

The electronic properties of Dibenzo[b,d]furan-3,7-diyldiboronic acid are fundamentally governed by its dibenzofuran core. Quantum chemical calculations, such as Density Functional Theory (DFT) and other ab initio methods, are employed to understand the structure and electronic landscape of this core.

Theoretical studies on the parent dibenzofuran molecule show it to be a planar aromatic system. researchgate.net Calculations using methods like DFT with the B3LYP functional (e.g., B3LYP/6-311G(d,p) basis set) can determine the optimized geometry and electronic parameters. researchgate.net For the unsubstituted dibenzofuran core, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are distributed across the aromatic system. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability; for dibenzofuran, this gap has been calculated to be approximately 5.028 eV. researchgate.net

Analysis of the molecular electrostatic potential (MEP) for the dibenzofuran core reveals negative potential localized around the oxygen atom and the π-system of the benzene (B151609) rings, indicating nucleophilic regions. researchgate.net Conversely, positive potential is found around the hydrogen atoms. researchgate.net The addition of boronic acid groups introduces new electrophilic centers at the boron atoms and nucleophilic centers at the hydroxyl oxygens, creating a more complex and functional electronic surface.

Table 1: Calculated Electronic Properties of Dibenzofuran Core (DFT/B3LYP/6-311G(d,p))

Parameter Value Reference
HOMO-LUMO Energy Gap 5.028 eV researchgate.net
Chemical Potential (μ) -3.751 eV researchgate.net
Global Hardness (η) 2.514 eV researchgate.net

Note: Data is for the unsubstituted dibenzofuran core. Substitution with boronic acid groups will modify these values.

Molecular Modeling of Reactivity and Selectivity in Catalytic Processes

This compound is a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Molecular modeling can elucidate the mechanisms of these reactions and predict the reactivity and selectivity of the compound.

Computational studies can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. By calculating the energy barriers for each step, researchers can understand the reaction kinetics. The geometry of the dibenzofuran core, being rigid and planar, imposes specific spatial orientations on the boronic acid groups. This can influence the approach of the catalyst and the coupling partner, thereby affecting selectivity.

The electronic modifications induced by the boronic acid groups are also crucial. The electron-deficient boron atoms facilitate the transmetalation step with a palladium catalyst. Theoretical models can quantify the charge distribution on the molecule, such as Mulliken charges, which show that carbon atoms attached to the boronic acid groups (C3 and C7) would bear a partial positive charge, making them susceptible to nucleophilic attack during the catalytic cycle. researchgate.net

Prediction of Self-Assembly Behavior in Supramolecular Systems and Frameworks

The presence of two boronic acid functional groups on a rigid dibenzofuran scaffold makes this compound an excellent candidate for constructing ordered supramolecular structures, such as covalent organic frameworks (COFs) and other molecular assemblies. The reversible nature of boronic acid condensation reactions (e.g., self-condensation to form boroxines or condensation with diols) is key to the error-correction processes necessary for forming crystalline materials. bath.ac.ukresearchgate.net

Computational modeling can predict how these molecules will interact and assemble.

Hydrogen Bonding: The hydroxyl groups of the boronic acids are strong hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen-bonded networks in the solid state. researchgate.net

Dehydration/Condensation: Molecular simulations can predict the thermodynamics of the condensation reaction between boronic acid groups to form six-membered boroxine (B1236090) rings, or their reaction with polyol linkers to form boronate esters.

π-π Stacking: The planar, aromatic dibenzofuran core facilitates intermolecular π-π stacking interactions, which contribute significantly to the stability and packing of the resulting framework.

By simulating the interactions between multiple molecules, researchers can predict the most likely crystal packing arrangements and the pore sizes and shapes of potential frameworks. These predictions are vital for designing materials for applications in gas storage, separation, and catalysis. The linear and rigid nature of the dibenzofuran linker is expected to promote the formation of porous, two-dimensional or three-dimensional structures.

Design of Novel Functional Materials through Computational Approaches

Computational design is a powerful strategy for proposing new materials with desired properties before their synthesis. researchgate.netresearchgate.net this compound serves as a versatile building block in these in silico design efforts.

By combining this diboronic acid with various organic linkers in computational models, scientists can design and screen libraries of virtual materials. For example, by linking it with triangular or tetrahedral nodes (e.g., polyamines or polyols), it is possible to design novel 3D frameworks. DFT calculations can then be used to predict the properties of these hypothetical materials, such as:

Electronic Band Structure: To determine if the material is a semiconductor, conductor, or insulator.

Porosity and Surface Area: To assess its potential for gas storage and separation.

Optical Properties: By calculating the absorption spectrum using methods like Time-Dependent DFT (TD-DFT), one can design materials for light-harvesting or sensing applications.

This computational pre-screening significantly accelerates the discovery of new functional materials by identifying the most promising candidates for experimental synthesis. bohrium.com

Conformational Analysis of this compound Derivatives

While the dibenzofuran core is largely planar and rigid, the orientation of the boronic acid groups relative to the aromatic ring can vary. researchgate.net Conformational analysis involves studying the rotation around the C-B bonds (C3-B and C7-B).

Computational methods can be used to calculate the potential energy surface for this rotation. The energy profile typically reveals low-energy conformers and the energy barriers separating them. It is expected that the most stable conformation will have the B(OH)2 groups oriented to minimize steric hindrance and maximize electronic conjugation with the dibenzofuran ring system. Hydrogen bonding, both intramolecular (between the two boronic acid groups, if sterically possible) and intermolecular, will also play a crucial role in determining the preferred conformation, especially in the solid state.

Understanding the conformational preferences is important as it can affect the molecule's ability to pack efficiently in a crystal lattice and its accessibility for participation in chemical reactions or self-assembly processes. For derivatives, where the hydroxyls of the boronic acid are replaced with other groups (e.g., in boronate esters), the steric and electronic nature of these groups will further influence the conformational landscape.

Table 2: List of Mentioned Compounds

Compound Name
This compound
Dibenzofuran
2,3,7,8-tetrachlorodibenzofuran (TCDF)
Octachlorodibenzofuran (OCDF)
Phenylboronic acid
4,4′-bipyridine

Advanced Spectroscopic and Structural Characterization of Synthesized Materials

Elucidation of Molecular Structures via Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for verifying the molecular structure of Dibenzo[b,d]furan-3,7-diyldiboronic acid and any resulting polymers or frameworks.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl protons of the boronic acid groups. The aromatic protons on the dibenzofuran (B1670420) core would appear as a set of doublets and singlets in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings. The integration of these signals would correspond to the number of protons on the core. The hydroxyl protons of the two B(OH)₂ groups would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would provide information on the carbon skeleton. One would expect to see distinct signals for each unique carbon atom in the dibenzofuran structure. The carbons bonded to the boronic acid groups would exhibit a characteristic chemical shift, distinguishable from the other aromatic carbons.

¹¹B NMR (Boron NMR): Given the presence of boron, ¹¹B NMR spectroscopy would be a highly informative technique. For a boronic acid, a single, relatively broad signal is expected, typically in the range of δ 20-30 ppm, confirming the trigonal planar geometry of the boron atom.

Upon incorporation into a framework material, such as a Covalent Organic Framework (COF), solid-state NMR (ssNMR) would be employed. The disappearance of the B(OH)₂ signals and the appearance of new signals corresponding to the boroxine (B1236090) ring (in boronate ester-linked COFs) or other linkages would confirm successful polymerization.

Expected ¹H NMR Data for this compound

Proton Expected Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.0 - 9.0 m

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the exact molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used. The analysis would aim to find the molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺). The experimentally measured mass-to-charge ratio (m/z) would be compared to the calculated exact mass based on the molecular formula (C₁₂H₁₀B₂O₅). A match within a few parts per million (ppm) provides strong evidence for the correct composition. For framework materials, which are insoluble polymers, techniques like MALDI-TOF can sometimes provide information on oligomeric fragments, although full characterization is challenging.

Molecular Formula and Mass Data for this compound

Parameter Value
Molecular Formula C₁₂H₁₀B₂O₅

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule and to monitor the polymerization process.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the boronic acid groups. The B-O stretching vibration is typically observed around 1350-1400 cm⁻¹. Aromatic C-H stretching appears above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings are found in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan (B31954) ring would also be present, typically around 1100-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic backbone.

During the formation of a boronate ester-linked COF, the broad O-H band would disappear, and new, strong B-O-C stretching bands would appear, indicating the formation of the framework.

Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H stretch (boronic acid) 3200 - 3600 (broad)
Aromatic C-H stretch >3000
Aromatic C=C stretch 1450 - 1600
B-O stretch 1350 - 1400

X-ray Diffraction for Crystalline Structure Determination of Framework Materials

While this compound itself is a small molecule that could be analyzed by single-crystal X-ray diffraction if suitable crystals are grown, the primary use of X-ray diffraction (XRD) in this context is for the characterization of the resulting framework materials. Powder X-ray Diffraction (PXRD) is essential for confirming the crystallinity and determining the long-range order of a synthesized COF. The experimental PXRD pattern would be compared with a simulated pattern generated from a theoretical crystal structure model. A good match between the experimental and simulated patterns, with sharp diffraction peaks at specific 2θ angles, confirms the formation of the desired crystalline porous structure. The positions of the peaks are related to the unit cell parameters and the stacking mode (e.g., AA or AB stacking) of the 2D layers.

Electron Microscopy (TEM, SEM) and Atomic Force Microscopy for Morphological and Nanoscale Characterization

Electron microscopy and atomic force microscopy are vital for visualizing the morphology and nanoscale structure of materials synthesized from this compound.

Transmission Electron Microscopy (TEM): TEM offers higher resolution and can visualize the internal structure. For a crystalline COF, TEM images can sometimes show the ordered porous channels and the lattice fringes corresponding to the regular arrangement of the molecular building blocks.

Atomic Force Microscopy (AFM): AFM is used to study the surface topography of the material with high resolution. It can be particularly useful for characterizing thin films of the framework material grown on a substrate, providing information on film thickness, smoothness, and the presence of defects.

Spectrophotometric and Fluorimetric Analysis for Optical Properties

The optical properties of this compound and its derived materials are investigated using UV-Vis absorption and photoluminescence (PL) spectroscopy.

UV-Vis Spectroscopy: The dibenzofuran core is a chromophore, and the compound is expected to absorb light in the UV region due to π-π* electronic transitions. The UV-Vis absorption spectrum would show one or more absorption maxima (λ_max). Upon polymerization into a COF, the extended π-conjugation of the framework typically leads to a red-shift (bathochromic shift) in the absorption spectrum, meaning the material absorbs light at longer wavelengths, often extending into the visible region. This is a key indicator of successful framework formation and is crucial for applications in photocatalysis or optoelectronics.

Expected Optical Properties

Technique This compound Derived Framework Material
UV-Vis λ_max UV region Red-shifted, potentially into visible region

| PL λ_em | Expected in UV/Visible region | Shifted, potentially quenched or enhanced |

Future Research Directions and Translational Impact

Sustainable and Green Chemistry Approaches in Synthesis

Future research is increasingly focused on developing sustainable and environmentally friendly methods for synthesizing dibenzofuran (B1670420) derivatives and their boronic acids. Traditional synthesis often involves multi-step processes, harsh reagents, and metal catalysts like palladium. organic-chemistry.orgresearchgate.net Green chemistry initiatives aim to mitigate these issues by exploring alternative synthetic routes.

Key areas of development include:

Catalyst Innovation : Developing reusable catalysts, such as palladium on carbon (Pd/C), to simplify purification and reduce metal waste. organic-chemistry.org

Solvent-Free Reactions : Utilizing methods like mechanochemical grinding, which can reduce reaction times and eliminate the need for hazardous solvents. mdpi.com

Energy Efficiency : Employing techniques like microwave and ultrasound-mediated synthesis to enhance reaction rates and lower energy consumption. nih.gov

Bio-based Precursors : Investigating the use of precursors derived from natural sources, such as furan-based compounds, to create more sustainable pathways to complex molecules. rsc.org

These approaches are part of a broader shift in pharmaceutical and chemical manufacturing towards sustainability, aiming to improve atom economy and reduce environmental impact. mdpi.com

Development of Multi-Functional Materials based on the Dibenzofuran Scaffold

The rigid, planar structure of the dibenzofuran core makes it an excellent building block for multi-functional materials, particularly in electronics and photonics. Dibenzofuran derivatives are noted for their thermal stability and are soluble in nonpolar organic solvents. biointerfaceresearch.com

Future research is aimed at leveraging these properties to create materials with combined functionalities. For example, by incorporating dibenzofuran units into polymer backbones, researchers can develop materials that are not only structurally robust but also possess specific electronic or optical properties. The dibenzofuran scaffold has been successfully used in developing host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). rsc.org The bipolar nature of some dibenzofuran derivatives, allowing for the transport of both holes and electrons, makes them particularly valuable in these applications.

Material ApplicationDibenzofuran Moiety's RolePotential Functionality
OLEDs Host materialHigh triplet energy, bipolar charge transport.
Polymers Structural backboneThermal stability, specific optoelectronic properties.
Sensors Core scaffoldPlatform for attaching sensing moieties.

Integration into Advanced Smart Materials and Responsive Systems

"Smart materials" are designed to respond to external stimuli such as light, heat, or chemical changes. The dibenzofuran scaffold, when functionalized with responsive groups like boronic acids, is a candidate for creating such advanced systems. Boronic acids are known to interact with diols, including sugars, which opens avenues for developing glucose-responsive materials.

Future work will likely focus on integrating Dibenzo[b,d]furan-3,7-diyldiboronic acid into polymers and hydrogels. These materials could find applications in:

Drug Delivery : Systems that release a therapeutic agent in response to a specific biological trigger (e.g., high glucose levels).

Sensors : Materials that change their optical or electronic properties upon binding with a target analyte.

Self-Healing Materials : Polymers that can repair themselves when damaged, triggered by an external stimulus.

Exploration of Bio-Related Applications beyond Direct Biological Activity

While many dibenzofuran derivatives are studied for their direct biological and medicinal activities, the unique properties of the dibenzofuran moiety also make it suitable for other bio-related applications, such as in diagnostics and imaging. nih.govnih.gov

Biosensors: Dibenzofuran-4-boronic acid has been noted for its fluorescence properties that change upon binding to sugars, making it a useful component for carbohydrate fluorescence sensors. chemicalbook.com This suggests that this compound, with its two boronic acid groups, could be a foundation for more complex and sensitive biosensors.

Imaging Probes: The benzofuran (B130515) scaffold, a related structure, has been used to develop fluorescent probes for imaging β-amyloid plaques associated with Alzheimer's disease. nih.gov The rigid structure of dibenzofuran provides a stable platform for designing fluorescent dyes. Future research could focus on developing this compound-based probes for photoacoustic imaging (PAI) or other advanced imaging techniques, targeting specific cells or tissues. researchgate.netmdpi.com

Bio-ApplicationRole of Dibenzofuran MoietyExample of Related Compound
Biosensing Fluorescent scaffold, analyte binding site (via boronic acid).Dibenzofuran-4-boronic acid for sugar sensing. chemicalbook.com
Bioimaging Stable core for fluorescent probes.2-arylbenzofurans for β-amyloid imaging. nih.gov

Scalable Production and Industrial Feasibility Studies

For this compound to have a significant translational impact, its production must be scalable and economically viable. Currently, dibenzofuran is obtainable from coal tar. biointerfaceresearch.com However, the synthesis of specific derivatives like the 3,7-diyldiboronic acid involves more complex laboratory procedures. chemicalbook.com

Future industrial feasibility studies will need to address several challenges:

Cost of Raw Materials : Dibenzofuran itself is a relatively accessible starting material. imarcgroup.com

Process Optimization : Transitioning from laboratory-scale synthesis to large-scale industrial production requires significant process optimization to ensure high yields and purity while minimizing costs.

Waste Management : Industrial chemical processes generate waste, and managing the byproducts of synthesis, especially from reactions involving heavy metals or hazardous solvents, is a critical consideration. scies.orgresearchgate.net

Market Demand : The economic feasibility of large-scale production is ultimately tied to the demand for the final products, whether they are advanced materials for electronics or specialized probes for biomedical research. imarcgroup.com

Conducting thorough cost-benefit analyses and exploring more efficient, green synthetic routes will be crucial for the industrial adoption of this compound.

Q & A

Q. What are the recommended synthetic routes for Dibenzo[b,d]furan-3,7-diyldiboronic acid, and how do reaction conditions influence yield?

this compound is typically synthesized via Suzuki-Miyaura coupling precursors or direct borylation of dibenzofuran derivatives. Key steps include:

  • Halogenation : Bromination or iodination at the 3,7-positions of dibenzofuran using catalysts like FeCl₃ or AlCl₃ .
  • Borylation : Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) under Pd catalysis (e.g., Pd(dppf)Cl₂). Optimize temperature (80–100°C) and solvent (THF or dioxane) to minimize deboronation side reactions .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients, followed by recrystallization in methanol/water for ≥95% purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹H/¹³C NMR to verify substitution patterns .
  • Mass Spectrometry : High-resolution MS (ESI or MALDI-TOF) to confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 313.1) .
  • Elemental Analysis : Carbon, hydrogen, and boron content should align with theoretical values (C₁₂H₁₀B₂O₃: C 56.77%, H 3.97%, B 8.52%) .

Advanced Research Questions

Q. How does the electron-deficient dibenzofuran core affect the reactivity of the boronic acid groups in cross-coupling reactions?

The electron-withdrawing nature of the dibenzofuran core enhances the electrophilicity of the boronic acid groups, accelerating transmetalation in Suzuki-Miyaura couplings. However, this also increases susceptibility to protodeboronation. Mitigation strategies include:

  • Low-temperature reactions (≤60°C) in basic aqueous conditions (K₂CO₃/Na₂CO₃) .
  • Stabilizing ligands : Use of bulky phosphines (e.g., SPhos) to reduce side reactions .
    Contradictions in literature reports on optimal catalysts (Pd(OAc)₂ vs. PdCl₂) suggest solvent-dependent ligand dissociation kinetics .

Q. What computational methods are used to predict the electronic properties of this compound for OLED applications?

  • DFT Calculations : B3LYP/6-31G(d) models predict HOMO-LUMO gaps (~3.5 eV) and charge transport properties. Compare with experimental UV-Vis (λₐᵦₛ ~300 nm) and cyclic voltammetry data .
  • Molecular Dynamics : Simulate stacking behavior in thin films to correlate with device efficiency (e.g., external quantum efficiency >15% in blue OLEDs) .

Q. How can researchers address inconsistencies in reported solubility and stability data for this compound?

Discrepancies arise from varying moisture content and storage conditions. Best practices include:

  • Anhydrous Handling : Store under argon at –20°C with molecular sieves .
  • Solvent Screening : Test solubility in DMSO, THF, and chlorobenzene (typical range: 5–20 mg/mL) .
  • Stability Assays : Monitor decomposition via ¹H NMR over 72 hours; degradation products (e.g., boroxines) appear as new peaks at δ 0.8–1.2 ppm .

Q. What role does this compound play in the development of thermally activated delayed fluorescence (TADF) materials?

As a rigid, planar building block, it facilitates intramolecular charge transfer (ICT) in donor-acceptor systems. Key design considerations:

  • Co-crystallization : Pair with electron-deficient acceptors (e.g., triazine derivatives) to reduce ΔEₛᴛ (<0.3 eV) .
  • Device Optimization : Blend with host materials (e.g., CBP) at 5–10 wt% to balance exciton utilization and phase separation .

Methodological Challenges

Q. How to resolve contradictions in catalytic systems for its incorporation into polymers?

Conflicting reports on Pd vs. Ni catalysis arise from differences in monomer solubility and boronic acid activation. Systematic approaches:

  • Screening Ligands : Test PCy₃ (for Ni) vs. XPhos (for Pd) in model reactions .
  • Kinetic Studies : Use in situ IR to track boronic acid consumption rates .

Q. What strategies improve reproducibility in synthesizing its metal-organic frameworks (MOFs)?

  • Solvothermal Synthesis : Use DEF (diethylformamide) as a solvent to enhance crystallinity .
  • Post-Synthetic Modification : Introduce functional groups (e.g., -NH₂) via ligand exchange to stabilize boron nodes .

Data-Driven Insights

Property Typical Value Method Reference
Melting Point215–220°C (dec.)DSC
Solubility in THF18 mg/mLGravimetric Analysis
HOMO-LUMO Gap3.4 eVDFT/UV-Vis
TADF Lifetime1.2 µsTime-resolved PL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.